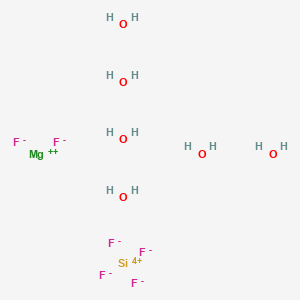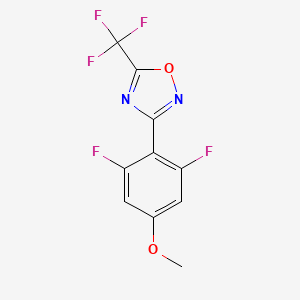![molecular formula C14H15N3O7S B12428675 4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a complex organic compound with the molecular formula C₁₄H₁₅N₃O₇S. This compound is characterized by the presence of a piperazine ring substituted with a nitrobenzenesulfonyl group and an oxobutenoic acid moiety. It is primarily used in research settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the nitrobenzenesulfonyl group: The piperazine ring is then reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the oxobutenoic acid moiety: This involves the reaction of the intermediate with maleic anhydride under controlled conditions.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes with optimization for scale, yield, and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the oxobutenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Reagents like Grignard reagents or organolithium compounds.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted piperazines: From nucleophilic substitution reactions.
Adducts: From addition reactions to the double bond.
科学的研究の応用
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes and receptors that can bind to the piperazine or nitrobenzenesulfonyl moieties.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, depending on the specific biological context.
類似化合物との比較
Similar Compounds
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-butanoic acid: Lacks the oxobutenoic acid moiety.
4-[4-(3-aminobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid: Contains an amino group instead of a nitro group.
Uniqueness
4-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H15N3O7S |
|---|---|
分子量 |
369.35 g/mol |
IUPAC名 |
4-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15N3O7S/c18-13(4-5-14(19)20)15-6-8-16(9-7-15)25(23,24)12-3-1-2-11(10-12)17(21)22/h1-5,10H,6-9H2,(H,19,20) |
InChIキー |
AVPUHKCDENOLPD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



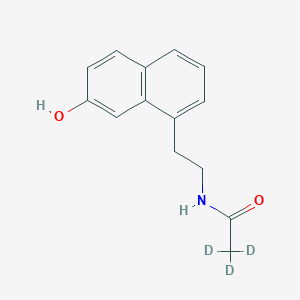
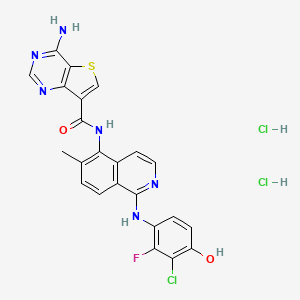
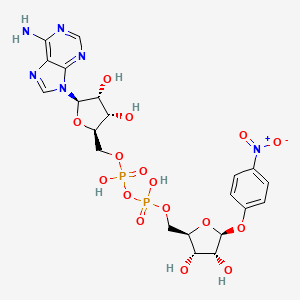
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

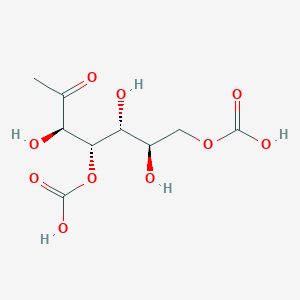
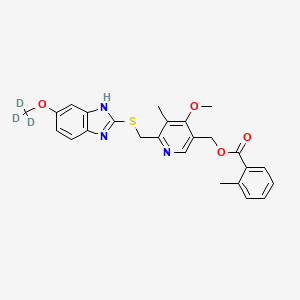
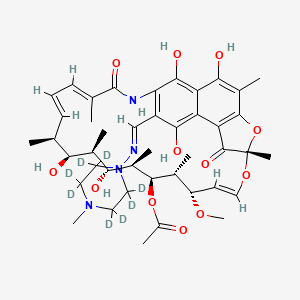
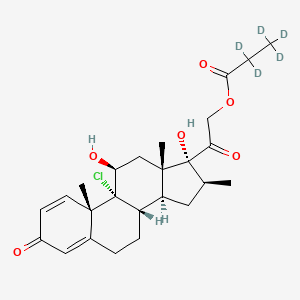

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
